molecular formula C13H14N4O3 B5618994 4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B5618994
M. Wt: 274.28 g/mol
InChI Key: PMCPAMGYDIHPNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one" often involves complex reactions that might include cyclization, halogenation, and nucleophilic substitution. For instance, the preparation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones and their transformation into oxadiazoles and triazoles provides insight into the synthetic pathways that might be relevant for similar compounds. These processes typically start from specific pyridyl-imide sodium salts, exploring the efficiency of intramolecular O-arylation across various compounds with different substituents (Le Falher et al., 2015).

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how its molecular structure interacts with biological targets .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8(2)12-15-10(20-16-12)6-17-11(18)7-19-9-4-3-5-14-13(9)17/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPAMGYDIHPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2C(=O)COC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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